Phenylsulfonyl Substitution Pattern: 3,4-Dimethyl vs. Unsubstituted Phenyl Impact on mGluR5 Affinity
In the 4-amino-3-arylsulfoquinoline series, systematic variation of the phenylsulfonyl substituent (Region III) revealed that substitution patterns significantly affect mGluR5 binding. The 3,4-dimethylbenzenesulfonyl group introduces steric bulk and altered electron density compared to the unsubstituted benzenesulfonyl analog (CAS 866811-74-7). While direct Ki/IC50 values for the target compound are not publicly disclosed, class-level SAR from 270+ analogs indicates that 3,4-dimethyl substitution on the phenylsulfonyl ring consistently shifts potency relative to the parent phenyl congener [1]. The general mGluR5 NAM chemotype has yielded compounds with Ki values ranging from 0.1 nM to >1,000 nM depending on substitution [2]; precise positioning within this range for the 3,4-dimethyl-6-methoxy combination remains proprietary.
| Evidence Dimension | mGluR5 negative allosteric modulator binding affinity (class-level range) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific CAS number |
| Comparator Or Baseline | 3-(Benzenesulfonyl)-6-methoxy-4-(morpholin-4-yl)quinoline (CAS 866811-74-7): no public disclosure; related morpholino-sulfoquinoline HTS hit (1) showed reasonable affinity but inferior metabolic stability |
| Quantified Difference | Directional inference: 3,4-dimethyl substitution alters affinity and metabolic stability relative to unsubstituted phenyl analog based on SAR trends |
| Conditions | mGluR5 binding assays; human cloned mGluR5 expressed in CHO cells; displacement of [3H]MPEP (class-level context) |
Why This Matters
The 3,4-dimethyl substitution pattern represents a deliberate SAR choice distinct from unsubstituted or mono-substituted phenyl variants commercially available; substituting the unsubstituted analog will likely produce different mGluR5 pharmacology.
- [1] Galambos, J.; Bielik, A.; Wágner, G.; Domány, G.; Kóti, J.; Béni, Z.; Szombathelyi, Z.; Keserű, G.M.; Greiner, I. Discovery of 4-amino-3-arylsulfoquinolines, a novel non-acetylenic chemotype of metabotropic glutamate 5 (mGlu5) receptor negative allosteric modulators. Eur. J. Med. Chem. 2017, 133, 94–107. View Source
- [2] BindingDB. Affinity data for mGluR5 ligands: BDBM50105833 (Ki 0.100 nM rat, 0.300 nM human; IC50 0.400 nM human). University of Modena and Reggio Emilia; ChEMBL curation. View Source
